molecular formula C16H19N3O2 B4507120 4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one

4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one

Cat. No.: B4507120
M. Wt: 285.34 g/mol
InChI Key: BTTGXTOZIJBQGB-UHFFFAOYSA-N
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Description

4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one is a synthetic compound that features an indole moiety and a piperazinone ring. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation Products: Oxo derivatives of the indole and piperazinone rings.

    Reduction Products: Reduced forms of the indole and piperazinone rings.

    Substitution Products: Various substituted indole derivatives.

Mechanism of Action

The mechanism of action of 4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

4-[3-(5-methylindol-1-yl)propanoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-2-3-14-13(10-12)4-7-18(14)8-5-16(21)19-9-6-17-15(20)11-19/h2-4,7,10H,5-6,8-9,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTGXTOZIJBQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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